(S)-tert-ブチル 3-(2-アミノエチル)ピペリジン-1-カルボン酸塩

説明

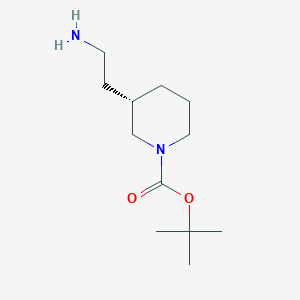

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable building block in various chemical syntheses .

科学的研究の応用

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is employed in the production of specialty chemicals and materials.

作用機序

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine ring was essential for chiral optimization .

Biochemical Pathways

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Result of Action

Compounds with the piperidine scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 3-(2-bromoethyl)piperidine-1-carboxylate with an amine source under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

化学反応の分析

Types of Reactions

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

- tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate

- tert-Butyl (3R)-3-(2-aminoethyl)piperidine-1-carboxylate

- tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Uniqueness

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and selectivity in chemical reactions. This stereochemistry can also affect its biological activity, making it a valuable compound for research and development .

生物活性

(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound, characterized by its unique molecular structure, plays a significant role in medicinal chemistry as a precursor for various biologically active compounds.

Chemical Structure and Properties

The molecular formula of (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate is with a molecular weight of approximately 228.33 g/mol. The compound features:

- Piperidine Ring : A six-membered ring structure that contributes to its biological activity.

- Tert-butyl Group : Enhances lipophilicity, potentially aiding in membrane permeability.

- Aminoethyl Side Chain : Essential for interaction with biological targets.

Biological Activity Overview

Research indicates that (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate exhibits significant interactions with various biological systems, particularly in the modulation of neurotransmitter receptors. Its structural characteristics allow it to influence neurological pathways, making it a candidate for treating conditions such as anxiety and depression.

- Neurotransmitter Receptor Interaction : The compound has been shown to interact with trace amine-associated receptors (TAARs), which are implicated in mood regulation and psychotic disorders. For instance, studies have demonstrated that related piperidine derivatives can activate TAAR1, leading to a decrease in hyperlocomotion in dopamine transporter knockout (DAT-KO) rat models, a relevant model for studying schizophrenia .

- Modulation of Neurotransmitter Dynamics : By influencing the dynamics of neurotransmitters such as dopamine and serotonin, (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate may help in ameliorating symptoms associated with mood disorders .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Applications in Drug Development

Due to its promising biological activity, (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate serves as a valuable building block in the synthesis of pharmaceuticals. It is utilized in:

特性

IUPAC Name |

tert-butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLAYRXNMUUXJS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363815 | |

| Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217725-39-7 | |

| Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。